2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-14-10-19-21(23(28)27(14)5-4-26-6-8-29-9-7-26)20(16(12-24)22(25)32-19)15-2-3-17-18(11-15)31-13-30-17/h2-3,10-11,20H,4-9,13,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBFGQYTIAKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of the compound is with a molecular weight of approximately 436.468 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In studies, it has been effective against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving kinase inhibition.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A series of experiments have assessed the antimicrobial efficacy of the compound against common pathogens. The following table summarizes the results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Enterococcus faecalis | 16 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly focusing on its ability to inhibit specific kinases associated with cancer progression. The following findings were reported:
- MEK1/2 Inhibition : Studies demonstrated that the compound effectively inhibited MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines MV4-11 and MOLM13 at concentrations of approximately 0.3 and 1.2 µM respectively .
- Cell Cycle Arrest : It was observed that treatment with the compound led to G0/G1 phase arrest in cancer cells, indicating a potential mechanism for its anticancer activity .
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of the compound, particularly in models of neurodegeneration:
- Oxidative Stress Reduction : The compound has shown the ability to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxic agents.
- Cytoprotective Mechanisms : Research indicates that it may enhance cellular resilience through modulation of signaling pathways involved in cell survival.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study on Anticancer Efficacy :
-
Neuroprotection in Animal Models :
- In rodent models subjected to induced oxidative stress, administration of the compound resulted in improved behavioral outcomes and reduced neuronal damage compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Pyrano[3,2-c]pyridine Derivatives
- Compound 3v (): Structure: 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Key Differences: Replaces benzodioxolyl with 4-nitrophenyl (electron-withdrawing) and lacks the morpholinoethyl group. Properties: Higher melting point (291–292°C) due to nitro group polarity .
- Compound CID 3846891 (): Structure: 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Key Differences: Substitutes benzodioxolyl with 4-chlorophenyl and replaces morpholinoethyl with pyridinylmethyl. Implications: Chlorophenyl enhances lipophilicity, while pyridinylmethyl may alter binding affinity .
Pyrano[2,3-c]pyrazole Derivatives
- Compound 3s (): Structure: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Key Differences: Pyrazole ring replaces pyridine, with 2-chlorophenyl and 3-methoxyphenyl substituents. Synthesis: Achieved via multi-component reactions (80% yield) .
- Compound 15 (): Structure: 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Substituent Effects on Physicochemical Properties
Key Observations :
- Nitro and chlorophenyl groups increase melting points due to polarity and crystallinity.
- Morpholinoethyl and pyridinylmethyl substituents likely reduce melting points by introducing flexibility .
Preparation Methods
Introduction of the Morpholinoethyl Side Chain
The morpholinoethyl group at position 6 is introduced through nucleophilic substitution or alkylation. A two-step protocol is employed:
- Bromination : The hydroxyl group at position 6 of the pyrano[3,2-c]pyridine intermediate is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
- Alkylation : The brominated intermediate reacts with 2-morpholinoethanol in the presence of potassium carbonate (K₂CO₃) as a base, yielding the morpholinoethyl substituent.
Optimization Notes :
Methyl Group Incorporation at Position 7
The methyl group at position 7 originates from ethyl acetoacetate during the initial MCR. Kinetic control during cyclization ensures preferential formation of the 7-methyl isomer over alternative regioisomers.
Enzymatic and Catalytic Modifications
O-Methyltransferase-Mediated Functionalization
Enzymatic methods are leveraged for selective methylation and demethylation steps. For instance, O-methyltransferase from Pseudomonas putida catalyzes the transfer of methyl groups to hydroxylated intermediates under mild conditions (45°C, pH 8). This approach minimizes side reactions compared to traditional chemical methylation with dimethyl sulfate.
Key Advantages :
Boron Tribromide-Mediated Deprotection
Boron tribromide (BBr₃) in dichloromethane is employed to cleave methyl ether protections introduced during synthesis. For example, demethylation of a methoxy-substituted intermediate at position 5 restores the ketone functionality required for subsequent cyclization.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing cyclization pathways may yield undesired regioisomers. Microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity by accelerating kinetics.
- By-Product Formation : Prolonged reaction times in traditional cyclization methods promote dimerization. Real-time monitoring via thin-layer chromatography (TLC) is recommended.
- Solvent Systems : Ethanol/water mixtures improve solubility of polar intermediates while adhering to green chemistry principles.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach involves:
- Reagent selection : Ethanol or water-ethanol mixtures as solvents, ammonium acetate as a catalyst, and controlled reflux conditions (10–20 hours) to optimize cyclization .
- Key intermediates : Substrates like 3',4'-methylenedioxy-acetophenone are reacted with aldehydes and ethyl cyanoacetate under acidic conditions to form the pyridine core .
- Workup : Precipitation via cooling, filtration, and recrystallization (e.g., DMF/ethanol) to isolate the product .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Reflux at 80–100°C ensures complete cyclization while minimizing side reactions .
- Solvent optimization : Ethanol-water mixtures enhance solubility of polar intermediates and improve reaction homogeneity .
- Catalyst tuning : Increasing ammonium acetate concentration (up to 20 mmol) accelerates imine formation, but excess may lead to byproducts .
- Purification strategies : Gradient recrystallization (e.g., chloroform for aromatic byproducts) and column chromatography (silica gel, ethyl acetate/hexane) resolve impurities .
Basic: What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the morpholine ethyl group (δ ~2.5–3.5 ppm for N-CH₂), benzodioxol protons (δ ~6.5–7.2 ppm), and cyano group (δ ~110–120 ppm in ¹³C) .
- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of morpholine moiety) .
Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Step 1 : Verify solvent and temperature effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the pyrano-pyridine core .
- Step 3 : Compare with computational predictions (DFT-based NMR chemical shift calculations) to identify tautomers or stereochemical anomalies .
- Case study : Aromatic proton splitting in benzodioxol may indicate rotational restriction; variable-temperature NMR can confirm dynamic effects .
Advanced: What methodologies are recommended for assessing biological activity and target engagement?
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Mechanistic studies :
- Molecular docking : Simulate binding to morpholine-interacting targets (e.g., PI3K isoforms) using AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) for identified protein targets .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
- Solubility enhancement :
- Use co-solvents (e.g., PEG-400 or Captisol®) for aqueous formulations .
- Synthesize prodrugs (e.g., phosphate esters) to improve bioavailability .
- Stability testing :
- Monitor degradation under physiological pH (4–8) via HPLC-UV to identify labile groups (e.g., morpholine oxidation) .
- Lyophilization for long-term storage in amber vials under inert gas .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
- QSAR modeling : Use MOE or Schrodinger Suite to correlate substituents (e.g., benzodioxol vs. phenyl) with activity .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP), cytochrome P450 interactions, and toxicity .
- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and hotspot residues .
Basic: What safety and handling protocols are essential for this compound?
- Toxicity : Pre-screen for mutagenicity (Ames test) and hepatotoxicity (primary hepatocyte assays) .
- Handling : Use nitrile gloves, fume hoods, and avoid inhalation of fine powders (particle size >5 µm) .
- Waste disposal : Neutralize nitrile-containing waste with alkaline permanganate before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
